1-Methyl-1,1'-BI(cyclopropyl)-2-carboxylic acid
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Overview
Description
1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid is an organic compound characterized by the presence of two cyclopropyl rings and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-methylcyclopropyl ketone with diazomethane under acidic conditions to form the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process .
Industrial Production Methods
In industrial settings, the production of 1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique mechanical and thermal properties
Mechanism of Action
The mechanism of action of 1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclohexene: A structurally similar compound with a cyclohexene ring instead of cyclopropyl rings.
1-Methylcyclobutene: Another related compound with a cyclobutene ring.
N-[1’-Methyl-1,1’-bi(cyclopropyl)-1-yl]-2-(1H-tetrazol-1-yl)acetamide: A derivative with additional functional groups .
Uniqueness
1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid is unique due to its dual cyclopropyl rings, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C8H12O2 |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-8(5-2-3-5)4-6(8)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
UEHLZRCCIWVHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)O)C2CC2 |
Origin of Product |
United States |
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